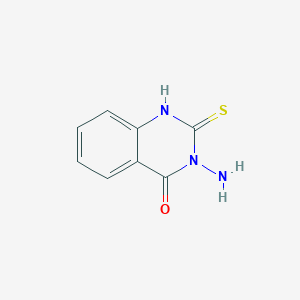

3-Amino-2-mercapto-3H-quinazolin-4-one

Vue d'ensemble

Description

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 3-Amino-2-mercapto-3H-quinazolin-4-one is Lanthanum (La III) ions . This compound acts as a suitable carrier for La (III) ions in the fabrication of lanthanum-selective sensors .

Mode of Action

This compound interacts with its target, La (III) ions, by forming a complex . This interaction is utilized in the creation of solvent polymeric membrane (PME) and coated graphite (CGE) electrodes, which exhibit a Nernstian response for La (III) ions .

Biochemical Pathways

It’s known that the compound plays a crucial role in the detection of la (iii) ions, which are used in various fields including medicine, agriculture, and industry .

Pharmacokinetics

It’s worth noting that the compound is used in research settings , suggesting that its bioavailability and other pharmacokinetic properties may be subject to experimental conditions.

Result of Action

The primary result of the action of this compound is the successful detection of La (III) ions . The compound enables the fabrication of sensors that can accurately measure the concentration of these ions in various samples .

Action Environment

The action of this compound is influenced by the pH of the test solution. The potentiometric response of the proposed electrodes based on this compound was found to be independent of the pH of the test solution in the pH range 3.0–9.0 . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-mercapto-3H-quinazolin-4-one typically involves the reaction of methyl anthranilate with guanidine in the presence of sodium ethoxide in ethyl alcohol. This reaction yields the desired quinazolinone derivative in moderate yield . Another common method involves the amidation of anthranilic acid derivatives followed by cyclization with acetic anhydride to form benzoxazin-4-ones, which are then treated with ammonia to yield the quinazolinone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include disulfide derivatives, amine derivatives, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Quinazolin-4(3H)-one: Shares a similar core structure but lacks the amino and mercapto groups, resulting in different chemical and biological properties.

2,3-Dihydroquinazolin-4(3H)-one: Another derivative with distinct biological activities and synthetic routes.

Uniqueness: 3-Amino-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and ion detection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

This compound features a quinazolinone core with an amino group at position 3 and a mercapto (thiol) group at position 2. This unique structure allows for various chemical modifications, enhancing its reactivity and biological potential. The compound is known for forming complexes with lanthanum (La III) ions, which are utilized in various analytical applications.

The primary biological activity of this compound involves its interaction with La (III) ions, facilitating their detection. The compound exhibits a stable potentiometric response across a pH range of 3.0 to 9.0, making it suitable for various environmental and clinical applications.

Biochemical Pathways

The compound's interaction with La (III) ions is significant in biochemical assays, where it acts as a carrier and detector. Additionally, its mercapto group allows for further chemical reactions, including oxidation to form disulfide derivatives, which may play a role in its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. For instance, derivatives of quinazolinones have shown potent cytotoxic effects against various cancer cell lines:

These findings indicate that certain derivatives exhibit cytotoxicity several times greater than the standard chemotherapy agent lapatinib.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various tyrosine kinases critical in cancer progression:

| Target Kinase | Compound | IC50 (µM) |

|---|---|---|

| CDK2 | 2i | 0.173 ± 0.012 |

| HER2 | 3i | 0.079 ± 0.015 |

| EGFR | 2i | ATP competitive type-I inhibitor |

| VEGFR2 | 3i | Not specified |

These results suggest that the compound can act as a dual inhibitor against multiple targets involved in tumor growth and metastasis .

Case Studies

- Cytotoxicity Against Breast Cancer : A study evaluated the cytotoxic effects of several quinazolinone derivatives against MCF7 and A2780 cell lines, demonstrating significant inhibition compared to controls .

- Molecular Docking Studies : Molecular docking analyses revealed that compounds derived from quinazolinones bind effectively to target proteins involved in cancer signaling pathways, suggesting potential for development as targeted therapies .

Propriétés

IUPAC Name |

3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352426 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16951-33-0 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?

A1: this compound is characterized by a quinazolinone core structure with an amino group at position 3 and a mercapto (thiol) group at position 2. This core structure can be further modified with various substituents, as demonstrated by research on its derivatives. For example, researchers synthesized a series of 2,3-disubstituted mercapto quinazolines by reacting them with aldehydes like 2-hydroxy benzaldehyde, 2-hydroxy naphthaldehyde, pyridine-2-carboxaldehyde, and thiophen-2-carboxaldehyde. [] This modification allows for the tuning of the compound's properties and potential applications.

Q2: What analytical techniques are commonly used to characterize this compound and its complexes?

A2: Researchers often utilize a combination of techniques to characterize these compounds. This includes:

- Elemental analysis: This helps determine the elemental composition and purity of the synthesized compounds. []

- Spectroscopic methods:

- Magnetic susceptibility measurements: Can provide insights into the electronic configuration and geometry of metal complexes formed with the compound. []

Q3: Have any metal complexes of this compound been investigated, and if so, what are their potential applications?

A3: Yes, researchers have explored metal complexes of this compound for their potential biological activities. For instance, complexes with metals like Rhodium(III), Ruthenium(III), and Silver(I) have been synthesized and characterized. [] These complexes were subsequently evaluated for their antimicrobial activity against various microorganisms. []

Q4: Are there any reported sensor applications utilizing this compound derivatives?

A4: Research indicates that derivatives of this compound show promise in sensor development. For example, a study demonstrated the use of this compound in a Polyvinyl chloride (PVC) matrix for the selective sensing of Lanthanum. [] This highlights the potential of these compounds for developing new sensing technologies.

Q5: What other research areas are currently being explored related to this compound and its derivatives?

A5: Beyond metal complexes and sensor applications, research on this compound derivatives encompasses the synthesis of novel heterocyclic compounds. This includes the development of:

- Triazolo[4′,3′:4,5][1,3,4]thiadiazolo[2,3-b]quinazolin-6-one: This complex heterocyclic system incorporates the quinazolinone core with fused triazole and thiadiazole rings. []

- 3-Methyl[1,3,4]thiadiazino[2,3-b]quinazolin-6-ones: This research focuses on incorporating a thiadiazine ring into the quinazolinone framework. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.